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Introduction

Vinflunine is a third-generation, semi-synthetic bis-indole alkaloid of the vinca class, derived
from its predecessor, vinorelbine.[1] It is a novel microtubule inhibitor distinguished by the
presence of two fluorine atoms, a modification achieved through superacidic chemistry.[2] This
structural alteration contributes to its distinct pharmacological profile, including its mechanism
of action and reduced neurotoxicity compared to other vinca alkaloids.[1] Vinflunine ditartrate
is the salt form used in the commercially available formulation, Javlor®, which is indicated for
the treatment of advanced or metastatic transitional cell carcinoma of the urothelial tract after
failure of a prior platinum-containing regimen. This guide provides a comprehensive overview
of the chemical structure and physicochemical and biological properties of vinflunine ditartrate,
along with detailed experimental protocols for its analysis and a visualization of its mechanism
of action.

Chemical Structure and Identification

Vinflunine is a complex molecule with a core structure derived from the coupling of two indole
alkaloids, catharanthine and vindoline. The ditartrate salt is formed by the reaction of
vinflunine with two equivalents of L-tartaric acid.
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Identifier Value

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-
4-[(12S,14S,16R)-16-(1,1-difluoroethyl)-12-
methoxycarbonyl-1,10-
diazatetracyclo[12.3.1.03,11.04,°Joctadeca-
3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-

IUPAC Name
methoxy-8-methyl-8,16-
diazapentacyclo[10.6.1.0%,°.02,7.01¢,2°nonadeca
-2,4,6,13-tetraene-10-
carboxylate;bis[(2R,3R)-2,3-
dihydroxybutanedioic acid]

CAS Number 194468-36-5

Chemical Formula Cs3HesF2N40O20

Molecular Weight 1117.1 g/mol

Physicochemical Properties

The physicochemical properties of vinflunine ditartrate are crucial for its formulation, delivery,
and pharmacokinetic profile.
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Property

Value

Reference

Physical State

Solid, powder

Color

White to light beige

Melting Point

>244 °C

Solubility

Soluble in DMSO and
methanol. Water solubility is
sufficient for intravenous

formulation.

pKa

Data not available. As a vinca
alkaloid, it possesses basic
nitrogen atoms, making it a

weak base.

Stability

The diluted solution for
infusion is physically and
chemically stable for up to 6
days when stored in a
refrigerator (2°C-8°C) and
protected from light, or for up
to 24 hours at 25°C.

Mechanism of Action and Signaling Pathway

Vinflunine exerts its cytotoxic effects by interacting with tubulin, a key protein in the formation

of microtubules. Microtubules are dynamic structures essential for various cellular processes,

most notably mitotic spindle formation during cell division.

Vinflunine binds to the vinca-binding site on B-tubulin, which is located at the interface

between two tubulin dimers.[1] This binding inhibits tubulin polymerization, leading to a

disruption of microtubule dynamics.[1] Unlike some other microtubule-targeting agents,

vinflunine does not cause microtubule depolymerization at therapeutic concentrations but

rather suppresses their dynamic instability. This results in a mitotic block at the G2/M phase of

the cell cycle, ultimately triggering apoptosis (programmed cell death).[1]
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The apoptotic cascade initiated by vinflunine-induced mitotic arrest involves a postmitotic G1
arrest and the mitochondrial pathway. This is characterized by an increase in the expression
and nuclear translocation of p53 and p21. The process converges on the mitochondria, leading
to the release of cytochrome c. The modulation of Bcl-2 family proteins, such as the
upregulation and mitochondrial translocation of Bax and the phosphorylation of Bcl-2, plays a
crucial role in this process.

Below is a diagram illustrating the signaling pathway of vinflunine's mechanism of action.

Click to download full resolution via product page

Vinflunine's mechanism of action leading to apoptosis.

Experimental Protocols

Accurate and reproducible analytical methods are essential for the characterization and
quantification of vinflunine ditartrate in both bulk drug substance and biological matrices.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for purity assessment and quantification.[5]

Instrumentation: A standard HPLC system equipped with a UV detector.

Column: Cyano column (e.g., 250 mm x 4.6 mm, 5 um particle size).[5]

Mobile Phase: A mixture of a suitable buffer (e.g., ammonium formate) and an organic
solvent (e.g., methanol), isocratically delivered.

Flow Rate: Typically 1.0 mL/min.
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o Detection: UV detection at 268 nm.[5]
e Sample Preparation:

o Accurately weigh and dissolve the vinflunine ditartrate standard or sample in a suitable
solvent (e.g., methanol).

o For biological samples (e.qg., blood), perform a liquid-liquid extraction under basic
conditions using a solvent like diethyl ether, followed by a back-extraction with an acidic
solution (e.g., 0.1 M HCI).[5]

o Filter the final solution through a 0.45 pum filter before injection.

e Analysis: Inject a defined volume (e.g., 20 uL) of the prepared sample into the HPLC system.
The retention time and peak area are used for identification and quantification, respectively,
against a standard curve.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MSIMS)

For highly sensitive and specific quantification, especially in biological matrices, an LC-MS/MS
method is preferred.

 Instrumentation: An HPLC system coupled to a tandem mass spectrometer with an
electrospray ionization (ESI) source.

o Chromatographic Conditions: Similar to the HPLC method described above, often with
adjustments to the mobile phase to ensure compatibility with the MS detector.

e Mass Spectrometry Parameters:
o lonization Mode: Positive electrospray ionization (ESI+).
o Detection Mode: Multiple Reaction Monitoring (MRM).

o MRM Transitions: Specific precursor-to-product ion transitions for vinflunine and its
metabolites (if required) are monitored.
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e Sample Preparation: Similar to the HPLC method, with protein precipitation often being a key
step for biological samples.

» Analysis: The high selectivity of MS/MS allows for accurate quantification even at very low
concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of
vinflunine ditartrate. Due to the complexity of the molecule, a combination of 1D and 2D NMR
experiments is necessary. The following is a representative protocol based on the analysis of
the closely related vinorelbine.[1]

¢ Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
suitable probe.

o Sample Preparation: Dissolve an appropriate amount of vinflunine ditartrate in a deuterated
solvent (e.g., methanol-da or chloroform-d).

e Experiments:
o 'H NMR: To observe the proton signals and their multiplicities.
o 13C NMR: To identify the carbon skeleton.

o 2D NMR (COSY, HSQC, HMBC): To establish proton-proton and proton-carbon
correlations, which are essential for the complete assignment of all signals in the complex
spectra.

o NOESY: To investigate the spatial proximity of protons and gain insights into the
molecule's conformation in solution.

o Data Processing: The acquired data is processed using specialized software to obtain the
final spectra for analysis and structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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FT-IR spectroscopy provides information about the functional groups present in the vinflunine
ditartrate molecule.

Instrumentation: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance

(ATR) accessory for easy sample handling.

o Sample Preparation: A small amount of the powdered vinflunine ditartrate is placed directly
on the ATR crystal. Alternatively, a KBr pellet can be prepared.

» Data Acquisition: The spectrum is typically recorded in the mid-infrared range (e.g., 4000-400
cm™1).

e Analysis: The resulting spectrum will show characteristic absorption bands corresponding to
the various functional groups in the molecule, such as C=0 (esters), O-H (hydroxyls), C-N
(amines), C-F (fluoroalkyl), and aromatic C=C bonds. This provides a unique fingerprint of

the molecule.

Below is a diagram representing a general experimental workflow for the analysis of vinflunine
ditartrate.
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Analytical Workflow for Vinfluunine Ditartrate
Vinflunine Ditartrate Sample
(Bulk or Biological Matrix)

:
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General experimental workflow for vinflunine ditartrate analysis.

Conclusion

Vinflunine ditartrate is a significant advancement in the vinca alkaloid class of
chemotherapeutic agents. Its unique chemical structure, resulting from targeted fluorination,
imparts a distinct profile of activity and safety. A thorough understanding of its chemical and
physical properties, as well as the application of robust analytical methodologies, is paramount
for its successful development, manufacturing, and clinical application. This guide provides a
foundational resource for professionals engaged in the research and development of this

important anticancer drug.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. [Structural analysis of vinorelbine in solution determined by nuclear magnetic resonance
spectrometry] - PubMed [pubmed.ncbi.nim.nih.gov]

o 2. Aspidospermidine-3-carboxylic acid, 4-(acetyloxy)-6,7-didehydro-15-((2R,4R,6S,8S)-4-
(1,1-difluoroethyl)-1,3,4,5,6,7,8,9-octahydro-8-(methoxycarbonyl)-2,6-methano-2H-
azecino(4,3-b)indol-8-yl)-3-hydroxy-16-methoxy-1-methyl-, methyl ester,
(2beta,3beta,4beta,5alpha,12R,19alpha)- | C45H54F2N408 | CID 10629256 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 3./ LILEY ZHEARIE kF4) 298% (HPLC), powder | Sigma-Aldrich
[sigmaaldrich.com]

e 4. ec.europa.eu [ec.europa.eu]
o 5. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [An In-depth Technical Guide to Vinfluunine Ditartrate:
Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b192657#chemical-structure-and-properties-of-
vinfluunine-ditartrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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